1,7-Diaminoheptane

Catalog No.
S605898
CAS No.
646-19-5
M.F
C7H18N2
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Diaminoheptane

CAS Number

646-19-5

Product Name

1,7-Diaminoheptane

IUPAC Name

heptane-1,7-diamine

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2

InChI Key

PWSKHLMYTZNYKO-UHFFFAOYSA-N

SMILES

C(CCCN)CCCN

Synonyms

1,7-diaminoheptane, 1,7-heptadiamine

Canonical SMILES

C(CCCN)CCCN

1,7-Diaminoheptane is an organic compound with the molecular formula C₇H₁₈N₂ and a molecular weight of approximately 130.23 g/mol. It consists of a straight-chain aliphatic structure featuring two amino groups located at the first and seventh carbon atoms. This unique positioning of amino groups contributes to its potential as a versatile building block in organic synthesis and materials science. The compound appears as a solid at room temperature and is soluble in water, making it suitable for various applications in chemical processes and biological studies .

Organic Synthesis:

1,7-Diaminoheptane serves as a vital building block in organic synthesis, particularly for the preparation of various cyclic and polycyclic compounds. Its presence of two primary amine groups (-NH2) at opposite ends of a seven-carbon chain allows for efficient ring formation through reactions like cyclization and condensation. Studies have shown its application in synthesizing macrocycles, , heterocycles, , and even complex cage-like structures.

Material Science:

,7-Diaminoheptane holds potential in material science for the development of functional materials. Its unique structure allows for participation in various self-assembly processes, leading to the formation of ordered structures with specific properties. Research explores its use in creating:

  • Supramolecular gels: These gels exhibit interesting properties like self-healing and stimuli-responsiveness, making them valuable in areas like drug delivery and tissue engineering.
  • Metal-organic frameworks (MOFs): These highly porous materials find applications in gas storage, separation, and catalysis. 1,7-Diaminoheptane can be incorporated into MOF structures to tailor their pore size and functionality.
Due to its amino functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Formation of Amides: Reacting with carboxylic acids can yield amides, which are important in pharmaceuticals.
  • Cross-linking Reactions: It can serve as a cross-linker in polymer chemistry, enhancing the mechanical properties of materials .

For example, it can be used to synthesize 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which are significant in biochemical applications .

1,7-Diaminoheptane exhibits biological activity that may be linked to its structural properties. It has been studied for its role in cellular processes and potential therapeutic applications. The compound is involved in pathways related to polyamine metabolism, which is crucial for cell growth and differentiation. Its derivatives have shown promise in modulating biological responses, making it a candidate for further pharmacological exploration .

The synthesis of 1,7-diaminoheptane can be achieved through several methods:

  • Alkylation of Amines: This involves the reaction of primary amines with appropriate alkyl halides.
  • Reductive Amination: Utilizing aldehydes or ketones with ammonia or primary amines under reducing conditions can yield 1,7-diaminoheptane.
  • Hydrogenation of Nitriles: Reducing nitriles derived from heptanoic acid can also produce the desired diamine .

These methods highlight the versatility of synthetic routes available for producing this compound.

1,7-Diaminoheptane finds applications across various fields:

  • Polymer Chemistry: Used as a cross-linking agent to enhance the properties of polymers.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects in treating diseases related to cell growth and metabolism.
  • Biochemical Research: Serves as a reagent in synthesizing biologically active compounds .

Interaction studies involving 1,7-diaminoheptane focus on its reactivity and compatibility with other chemical entities. Research indicates that it can interact with various substrates due to its amino groups, influencing reaction pathways and product formation. These interactions are crucial for understanding its role in biological systems and material science applications .

Several compounds share structural similarities with 1,7-diaminoheptane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,6-DiaminohexaneC₆H₁₄N₂Shorter carbon chain; similar reactivity
1,10-DiaminodecaneC₁₀H₂₂N₂Longer carbon chain; used in polymers
2-Aminoethyltrimethylammonium chlorideC₇H₁₈ClN₂Quaternary ammonium compound; used in surfactants

Uniqueness of 1,7-Diaminoheptane

The uniqueness of 1,7-diaminoheptane lies in its specific chain length and the positioning of the amino groups. This configuration allows it to participate effectively in cross-linking reactions while also providing distinct biological activity compared to its shorter or longer analogs. Its ability to form stable complexes makes it particularly valuable in material science and biochemistry .

XLogP3

0.3

Boiling Point

224.0 °C

Melting Point

28.9 °C

UNII

3011L9B20C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

646-19-5

Wikipedia

Heptamethylenediamine

Dates

Modify: 2023-08-15

Explore Compound Types